3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole
Description
Properties
IUPAC Name |
1H-indol-3-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-18(13-8-21-14-5-2-1-4-12(13)14)24-9-11(10-24)17-22-16(23-26-17)15-19-6-3-7-20-15/h1-8,11,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUPOOFHIBAZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C4=NC(=NO4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole is a derivative of indole, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby disrupting cellular processes. Specifically, compounds containing the indole and oxadiazole moieties have shown promise in inhibiting pathways associated with cancer cell proliferation and microbial resistance.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to This compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Cancer (A549)
In vitro studies have shown that certain derivatives possess IC50 values in the low micromolar range against these cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like methicillin and gentamicin .
The presence of the pyrimidine and oxadiazole rings enhances the compound's ability to disrupt bacterial cell wall synthesis.
Antitubercular Activity
Recent studies have highlighted the potential of indole-based compounds in combating tuberculosis. The derivative has shown promising results against Mycobacterium tuberculosis , with MIC values comparable to established treatments like isoniazid .
Study 1: Anticancer Efficacy
In a study involving various indole derivatives, it was found that those with a 1H-indole structure exhibited significant cytotoxicity against cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Testing
A series of synthesized indole derivatives were tested for antimicrobial efficacy against common pathogens. The results indicated that modifications in the oxadiazole ring significantly influenced antibacterial activity, with some compounds achieving MIC values as low as 12.5 μg/ml against resistant strains .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole-containing compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis, making these compounds promising candidates for antibiotic development.
Anti-inflammatory Properties
Compounds with indole and oxadiazole structures have been investigated for their anti-inflammatory effects. The synthesis of related compounds has demonstrated reduced toxicity compared to traditional anti-inflammatory drugs like Diclofenac, indicating a potential for developing safer therapeutic agents . The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Anticancer Potential
The indole structure is known for its anticancer properties. Research into related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation . The combination of the pyrimidine and oxadiazole rings may enhance this activity by providing multiple points of interaction with cancer-related targets.
Organic Electronics
The unique electronic properties of heterocyclic compounds like 3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole make them suitable for applications in organic electronics. Their ability to act as charge transport materials can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The stability and tunable electronic properties of such compounds are critical for enhancing device performance.
Synthesis and Characterization
A recent study focused on synthesizing derivatives of oxadiazole and evaluating their biological activity. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures . Biological assays revealed that several derivatives exhibited promising antimicrobial activity, paving the way for further exploration of their therapeutic potential.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with specific enzymes involved in metabolic pathways, suggesting potential roles as enzyme inhibitors . Such computational insights are invaluable for guiding future experimental designs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Structural Analysis
The azetidine ring (vs. piperidine in C22 or pyrrolidinone in ) introduces strain, which may improve binding specificity but complicate synthesis .
Oxadiazole Substituents :
- The pyrimidin-2-yl group (target and ) enables hydrogen bonding, contrasting with the hydrophobic 4-fluorophenyl (C22) or benzyl (BzODZ-EPyr) groups .
Nitrogen-rich heterocycles (oxadiazole, pyrimidine, azetidine) may enhance solubility compared to C22’s fluorophenyl group .
Functional Insights
- Anticancer Potential: Indole derivatives in exhibited moderate to high activity against MCF-7 breast cancer cells. The target’s indole-oxadiazole-pyrimidine framework aligns with these findings, though its azetidine moiety could confer unique interactions .
- Antituberculosis Activity : C22’s oxadiazole-piperidine scaffold demonstrated efficacy against Mycobacterium tuberculosis. The target’s pyrimidinyl group might improve target engagement in similar pathogens .
- Synthetic Challenges : Azetidine rings require specialized synthetic protocols (e.g., ring-closing reactions), making the target more complex to produce than C22 or BzODZ-EPyr .
Q & A
Q. What synthetic methodologies are effective for constructing the heterocyclic scaffold of this compound?
The compound requires multi-step synthesis, typically involving:
- Coupling reactions : Amide bond formation between azetidine-carbonyl and indole moieties (e.g., using carbodiimide coupling agents like EDC/HOBT) .
- Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux conditions, as seen in analogous 1,2,4-oxadiazole syntheses .
- Pyrimidine functionalization : Nucleophilic substitution or cross-coupling reactions to attach pyrimidin-2-yl groups to the oxadiazole core . Yields vary (e.g., 47% in similar syntheses ), and purification often involves silica chromatography or recrystallization from DMF/acetic acid .
Q. How can the structure of this compound be rigorously characterized?
Key techniques include:
- NMR spectroscopy : Distinct peaks for indole NH (~10-12 ppm), azetidine protons (3.5-4.5 ppm), and pyrimidine aromatic signals (8.5-9.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated within 1 ppm error) .
- X-ray crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity in anticancer assays?
Structure-activity relationship (SAR) studies suggest:
- Indole substitution : Electron-withdrawing groups (e.g., Cl, F) at the indole 5-position enhance cytotoxicity (IC50 values <10 µM in MCF-7 cells) .
- Oxadiazole flexibility : Azetidine spacers improve solubility without compromising target binding (logP reduction by ~0.5 units) .
- Pyrimidine interactions : Hydrogen bonding with kinase ATP pockets (e.g., via pyrimidine N1) correlates with inhibitory activity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Twinning analysis : Use SHELXD/SHELXE to handle twinned crystals common in heterocyclic systems .
- Density functional theory (DFT) : Validate torsional angles of the azetidine-carbonyl linkage against experimental data . Example: A related indole-oxadiazole derivative showed a 5° deviation between crystallographic and DFT-optimized dihedral angles .
Q. How should researchers address contradictory pharmacological data across cell lines?
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT vs. ATP-based viability tests) .
- Off-target profiling : Screen against kinase panels to identify polypharmacology .
- Meta-analysis : Apply qualitative frameworks (e.g., iterative data triangulation ) to reconcile discrepancies in IC50 values.
Methodological Guidance
Q. What computational tools predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide for preliminary screening against kinases (e.g., CDK2, EGFR) .
- MD simulations : GROMACS to assess binding stability (>50 ns trajectories recommended for conformational sampling) .
- Pharmacophore modeling : Highlight oxadiazole-pyrimidine as a hinge-binding motif in kinase inhibitors .
Q. How can synthetic byproducts be minimized during oxadiazole formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
